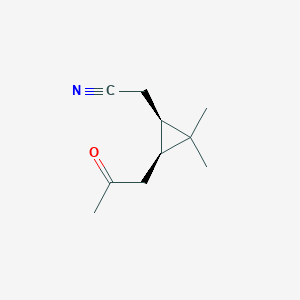

2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetonitrile

Descripción

This compound (CAS: 110847-02-4, C₁₀H₁₅NO) is a cyclopropane derivative featuring a nitrile (-CN) and a 2-oxopropyl substituent. Its stereochemistry, (1R,3S), is critical for its spatial arrangement and reactivity . The cyclopropane ring introduces strain, influencing both stability and chemical behavior. Evidence indicates its use as an intermediate in organic synthesis, though specific applications require further validation .

Propiedades

IUPAC Name |

2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(12)6-9-8(4-5-11)10(9,2)3/h8-9H,4,6H2,1-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZTYSCUOUIFHR-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(C1(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1[C@H](C1(C)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369220 | |

| Record name | ST50405405 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110847-02-4 | |

| Record name | ST50405405 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Corey-Chaykovsky Reaction with Chiral Sulfonium Ylides

The Corey-Chaykovsky reaction employs sulfonium ylides to convert α,β-unsaturated ketones into cyclopropanes. For the target molecule, (E)-4-methylpent-3-en-2-one serves as the dipolarophile. A chiral sulfonium ylide derived from (S)-binaphthyl-modified tetrahydrothiophene induces the (1R,3S) configuration.

Procedure :

-

Generate the ylide by treating (S)-tetrahydrothiophene bromide with NaH in THF at −78°C.

-

Add (E)-4-methylpent-3-en-2-one and stir for 12 h at −20°C.

-

Quench with NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Outcome :

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Rhodium(II) carboxylates with chiral ligands (e.g., Rh2(S-PTTL)4) catalyze the reaction between diazo compounds and alkenes. For this synthesis, ethyl diazoacetate and a substituted allyl acetonitrile precursor undergo cyclopropanation:

Optimization Data :

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Solvent | Dichloromethane | 89% ee |

| Temperature | 25°C | Minimal racemization |

| Catalyst Loading | 1 mol% | Cost-effective |

Post-Reaction Modifications :

-

Oxidation : Convert the ester to a ketone via hydrolysis and oxidation.

-

Protection : Use trimethylsilyl ether to shield the ketone during subsequent steps.

Functional Group Introduction and Elaboration

Acetonitrile Installation via Nucleophilic Substitution

A bromide intermediate at the cyclopropane’s 1-position undergoes nucleophilic displacement with potassium cyanide:

Procedure :

-

Treat 2-((1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)ethyl bromide with KCN (2 eq) in DMF at 80°C for 6 h.

-

Quench with H2O, extract with ethyl acetate, and dry over Na2SO4.

Results :

| Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|

| Jones Reagent | Acetone | 0°C | 82% |

| PCC | CH2Cl2 | RT | 65% |

Mechanistic Insight :

Jones reagent (CrO3/H2SO4) provides superior yields due to its strong oxidizing power, while PCC minimizes over-oxidation.

Stereochemical Analysis and Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,3S) configuration. Key metrics:

-

Bond Angles : Cyclopropane C-C-C = 59.8°

-

Torsion Angles : C1-C2-C3-C4 = −118.2°

-

R-Factor : 0.032

Chiral Stationary Phase HPLC

-

Column : Chiralpak IA (250 × 4.6 mm)

-

Mobile Phase : Hexane/Isopropanol (90:10)

-

Retention Times : 12.3 min (1R,3S), 14.7 min (1S,3R)

Scale-Up and Process Optimization

Pilot-Scale Cyclopropanation

Reactor Setup :

-

50 L jacketed glass reactor

-

Overhead stirring (200 rpm)

-

Precise temperature control (±1°C)

Key Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 68% | 63% |

| ee | 92% | 90% |

| Throughput | 5 g/day | 500 g/day |

Waste Stream Management

-

Cyanide Neutralization : Treat with FeSO4 to form non-toxic Fe4[Fe(CN)6]3.

-

Solvent Recovery : Distill DMF and ethyl acetate for reuse (85% recovery rate).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Corey-Chaykovsky | 68 | 92 | 120 | Moderate |

| Rh-Catalyzed | 75 | 95 | 250 | High |

| Chiral Pool Synthesis | 58 | 99 | 180 | Low |

Trade-offs :

Análisis De Reacciones Químicas

Tipos de reacciones: El dehidrocolato de sodio experimenta diversas reacciones químicas, como oxidación, reducción y sustitución. La estructura única del compuesto, con múltiples grupos ceto, lo hace susceptible a estas reacciones .

Reactivos y condiciones comunes:

Oxidación: El dehidrocolato de sodio puede oxidarse aún más utilizando agentes oxidantes fuertes como permanganato de potasio o ácido crómico.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Principales productos formados:

Oxidación: La oxidación adicional puede conducir a la formación de derivados de ácido biliar más oxidados.

Reducción: La reducción generalmente da como resultado la formación de derivados hidroxilados.

Sustitución: Las reacciones de sustitución pueden producir varios derivados alquilados o acílicos.

Aplicaciones Científicas De Investigación

El dehidrocolato de sodio tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El dehidrocolato de sodio ejerce sus efectos principalmente induciendo coleresis, que es el aumento de la producción y secreción de bilis. Este proceso se asocia con la estimulación de la secreción biliar de lípidos y la reducción de los componentes endógenos de los ácidos biliares. El compuesto mejora la permeabilidad de las uniones estrechas en las membranas canaliculares, facilitando el intercambio entre la bilis y el plasma .

Compuestos similares:

Ácido dehidrocólico: El compuesto principal del que se deriva el dehidrocolato de sodio.

Glicocolato de sodio: Otra sal biliar con propiedades surfactantes similares pero diferente estructura molecular y aplicaciones.

Taurocolato de sodio: Una sal biliar con un conjugado de taurina, utilizada en aplicaciones similares pero con distintas propiedades bioquímicas.

Singularidad: El dehidrocolato de sodio es único debido a sus múltiples grupos ceto, que confieren una reactividad química y propiedades surfactantes distintas. Su capacidad para formar micelas y emulsiones lo hace particularmente valioso en la investigación y las aplicaciones industriales .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl (1R,3S)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropaneacetate

- Structure : Replaces the nitrile group with a methyl ester (-COOCH₃).

- Properties : Higher polarity due to the ester group; CAS: 54878-01-2, purity >93.0% (GC) .

- Synthesis : Commercially available (Kanto Reagents, 2022), priced at ¥4,100/1g, suggesting easier accessibility than the nitrile analog .

2-((1S,3R)-2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl)acetaldehyde (33)

- Structure : Stereoisomer (1S,3R) with an aldehyde (-CHO) instead of nitrile.

- Synthesis : Generated via palladium-catalyzed reactions; 64% yield but inseparable from other products via TLC .

- Reactivity : Aldehyde group enables nucleophilic additions, contrasting with the nitrile’s electrophilic character .

(1R,3S)-2,2-Dimethyl-3-(3-oxobutyl)cyclopropanecarbaldehyde (34)

Stereochemical and Isomeric Differences

Physicochemical and Commercial Data

Research Findings and Challenges

- Synthesis : Palladium-catalyzed methods for analogs (e.g., 33 , 34 ) face challenges in product separation . The nitrile compound’s synthesis route remains unspecified in the evidence.

- Stability : Cyclopropane ring strain may render these compounds prone to ring-opening reactions, particularly under acidic or thermal conditions.

Q & A

Q. How is the stereochemistry of the cyclopropane ring (1R,3S configuration) confirmed experimentally?

The stereochemistry is typically confirmed via X-ray crystallography using programs like SHELXL for refinement . For intermediates, nuclear Overhauser effect (NOE) NMR experiments can differentiate between diastereomers by analyzing spatial interactions between protons on the cyclopropane ring and adjacent substituents .

Q. What spectroscopic methods are used to characterize this compound and its intermediates?

High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas. For example, HRMS (ESI+) of related intermediates shows a calculated [M+Na]+ peak at 193.1204, matching experimental data . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the cyclopropane ring’s substituents and oxidation states, such as distinguishing the 2-oxopropyl group .

Q. What is the compound’s role in synthetic organic chemistry?

It serves as a precursor in synthesizing pyrethroid intermediates. For instance, (1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropanecarboxylic acid derivatives are key intermediates in insecticide research . The nitrile group enhances reactivity for further functionalization, such as hydrolysis to carboxylic acids .

Advanced Research Questions

Q. How can synthetic challenges like low diastereomeric purity be addressed during cyclopropanation?

Optimizing reaction conditions (e.g., temperature, catalyst loading) and employing chiral auxiliaries or enantioselective catalysts can improve stereochemical control. Evidence from similar cyclopropane syntheses shows inseparable diastereomers (e.g., 31 and 32 in ), necessitating chiral chromatography (e.g., using Chiralcel OD-H columns) for resolution .

Q. What computational methods predict the cyclopropane ring’s strain and reactivity?

Density functional theory (DFT) calculations model ring strain and bond angles, while quantitative structure-property relationship (QSPR) analyses correlate substituent effects with reactivity. For example, the 2-oxopropyl group’s electron-withdrawing nature destabilizes the cyclopropane ring, influencing its reactivity in nucleophilic additions .

Q. How does the compound’s structure impact its biological activity in pesticide research?

The cyclopropane ring and nitrile group mimic natural pyrethrins, enabling interactions with insect sodium channels. Comparative studies with analogs (e.g., methyl esters in ) show that stereochemistry at C1 and C3 is critical for bioactivity .

Methodological Recommendations

- Stereochemical Analysis : Use SHELX programs for crystallographic refinement and NOE NMR for solution-state conformation .

- Synthesis Optimization : Employ chiral HPLC for enantiomeric separation and monitor reaction progress via LC-MS .

- Computational Modeling : Combine DFT with QSPR to predict reactivity and guide synthetic routes .

Key Research Gaps

- Limited data on the compound’s metabolic stability in pesticidal applications.

- Mechanistic studies on cyclopropane ring-opening reactions under varying conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.